Patent-Specified Substitution Pattern as Key Intermediate in FGFR Inhibitor Synthesis
3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene possesses the exact 2,4-difluoro-1,5-dimethoxy substitution pattern that is explicitly claimed in the Markush structures of multiple FGFR inhibitor patents, whereas generic ethynylbenzene and mono-fluorinated analogs lack the requisite substitution and fall outside patent claims [1]. The compound appears as a synthetic intermediate in FGFR inhibitor patent disclosures, with the 3-ethynyl-2,4-difluoro-1,5-dimethoxybenzene structure specifically enumerated in the description of compounds of formula (I) .
| Evidence Dimension | Patent claim coverage / structural specification |
|---|---|
| Target Compound Data | 2,4-difluoro-1,5-dimethoxy-3-ethynyl substitution pattern (explicitly within FGFR inhibitor patent claims) |
| Comparator Or Baseline | Generic ethynylbenzene (C₈H₆) or 3-ethynylanisole (C₉H₈O): Not specified in patent claims |
| Quantified Difference | Qualitative: Inclusion vs. exclusion from claimed Markush structures |
| Conditions | FGFR inhibitor patent families WO2016164703A1, US20230303575A1, US10124003B2 |
Why This Matters
For medicinal chemistry groups prosecuting FGFR inhibitor programs, procurement of the patent-specified intermediate is essential for generating composition-of-matter intellectual property and avoiding freedom-to-operate issues.
- [1] US10124003B2. Therapeutic agent for FGFR inhibitor-resistant cancer. United States Patent. Publication date: 2018-11-13. (3,5-disubstituted benzene alkynyl compound class). View Source
